3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one

Cross-Coupling Suzuki-Miyaura Structure-Activity Relationship

Researchers optimizing aryl substitution effects on cyclohexenone scaffolds often face unreliable building blocks with unsuitable reactivity. 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one offers a precise solution with its meta-bromo substituent (σm = +0.232) for selective mono-functionalization without para-position interference. Ideal for constructing focused compound libraries and developing robust HPLC methods for pharmaceutical impurity analysis. Key advantages: • Enables selective Suzuki-Miyaura coupling for controlled electronic diversity. • Serves as a high-quality reference standard for resolving closely related process impurities. • Consistent ≥95% purity ensures reproducible synthetic outcomes and streamlined procurement.

Molecular Formula C12H12BrNO
Molecular Weight 266.13 g/mol
CAS No. 1217862-43-5
Cat. No. B1437881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one
CAS1217862-43-5
Molecular FormulaC12H12BrNO
Molecular Weight266.13 g/mol
Structural Identifiers
SMILESC1CC(=CC(=O)C1)NC2=CC(=CC=C2)Br
InChIInChI=1S/C12H12BrNO/c13-9-3-1-4-10(7-9)14-11-5-2-6-12(15)8-11/h1,3-4,7-8,14H,2,5-6H2
InChIKeyZPRRRRKVJNWYHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one: Enaminone Intermediate


3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one (CAS 1217862-43-5, MFCD15146482) is an organic compound classified as a cyclohex-2-en-1-one derivative bearing a 3-bromophenylamino substituent. It is primarily employed as a synthetic intermediate in medicinal chemistry and materials science . The compound features an enaminone core that can participate in Michael addition, condensation, and cycloaddition reactions, while the meta-bromophenyl group provides a versatile handle for palladium-catalyzed cross-coupling transformations .

Enaminone core supports Michael addition, condensation, cycloaddition
meta-Bromophenyl group enables Pd-catalyzed cross-coupling reactions

Why Generic Substitution Fails


Within the class of 3-(halophenylamino)cyclohex-2-en-1-ones, substitution of the halogen atom or its ring position profoundly alters the compound's reactivity profile, making simple one-for-one replacement untenable . The meta-bromo substitution pattern (as in CAS 1217862-43-5) confers a unique electronic environment compared to ortho- or para-bromo analogs, directly impacting reaction rates in cross-coupling chemistry and the selectivity of subsequent derivatization [1]. Furthermore, the bromine atom itself provides a more favorable leaving group capability and a broader scope of compatible coupling partners relative to chloro or fluoro analogues, which are often less reactive under standard palladium-catalyzed conditions [2]. Consequently, substituting this specific compound with a structurally similar analogue without rigorous re-optimization risks altered yields, impurity profiles, and overall synthetic efficiency, underscoring the need for quantitative, comparator-based selection.

Regioisomeric substitution (ortho, para) alters electronic profile and cross-coupling rates
Halogen identity (Br vs Cl, F) affects leaving group capability and coupling scope
Substitution without re-optimization may impact yields, impurity profiles, and synthetic efficiency

Quantitative Evidence vs. Analogs


Meta-Bromo Electronic Effects in Cross-Coupling

The meta-bromo substituent on the phenyl ring of 3-[(3-bromophenyl)amino]cyclohex-2-en-1-one (CAS 1217862-43-5) exhibits an electron-withdrawing inductive effect quantified by a Hammett σm constant of +0.232, whereas the para-bromo isomer (CAS 159302-01-9) displays a stronger electron-withdrawing resonance effect with a σp constant of +0.393 [1]. This difference in electronic character modulates the rate of oxidative addition in palladium-catalyzed cross-couplings, with meta-substituted aryl bromides often demonstrating intermediate reactivity between the faster-reacting para-substituted and slower ortho-substituted analogues, offering a tunable handle for sequential coupling strategies in complex molecule synthesis.

Hammett σ Constants
Class-level
σm +0.232 vs σp +0.393
Supports tunable cross-coupling reactivity design
Δσ = 0.161; meta less electron-withdrawing
Cross-Coupling Suzuki-Miyaura Structure-Activity Relationship Hammett Parameters

Purity Specifications and Synthetic Value

Commercial availability data reveals that 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one (CAS 1217862-43-5) is supplied by multiple vendors at purities ranging from 95% to 97% [REFS-1, REFS-2]. In contrast, the 4-bromo isomer (CAS 159302-01-9) is predominantly offered at 95% purity . The higher available purity grade (97%) for the 3-bromo isomer reduces the burden of additional purification steps in multi-step syntheses, directly impacting overall yield and cost-efficiency when integrated into academic or industrial workflows.

Highest Purity Grade
Data to verify
97%
May reduce pre-synthesis purification steps
Vendor-listed; 2% higher than para analogue
Chemical Procurement Purity Comparison Synthetic Reliability

Hazard Profile Matching 4-Bromo Isomer

According to Safety Data Sheets (SDS) from Fluorochem, 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one (CAS 1217862-43-5) carries the GHS07 pictogram with hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed and causes skin, eye, and respiratory irritation . The 4-bromo isomer (CAS 159302-01-9) shares the exact same hazard classification and statements . This equivalence ensures that laboratory safety protocols developed for one isomer can be directly applied to the other without modification, eliminating the need for additional hazard assessment when substituting between these specific bromo-regioisomers.

GHS Hazard Profile
Source review
GHS07, Warning; H302, H315, H319, H335
Identical to 4-bromo isomer; consistent safety protocols
Per Fluorochem SDS; no difference
Chemical Safety GHS Classification Lab Safety Risk Management

Application Scenarios


Sequential Cross-Coupling for Compound Libraries

In medicinal chemistry programs requiring the systematic exploration of aryl substitution effects on a cyclohexenone scaffold, 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one serves as an ideal building block. Its meta-bromo substituent offers an intermediate reactivity window (σm = +0.232) that allows for selective mono-functionalization via Suzuki-Miyaura coupling without interference from more reactive para positions [1]. This enables the construction of focused compound libraries with controlled electronic diversity at the aryl ring, while the enaminone core remains available for further Michael addition or condensation reactions.

Synthesis of Liquid Crystal Intermediates

Cyclohex-2-en-1-one derivatives bearing bromophenylamino groups have been investigated for their liquid crystalline behavior [2]. The meta-substitution pattern in 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one imparts a specific molecular geometry and dipole moment that can influence mesophase stability and transition temperatures. Researchers aiming to fine-tune the thermal and optical properties of liquid crystal formulations may prefer the 3-bromo isomer over the 4-bromo analogue due to the distinct spatial orientation of the polarizable bromine atom relative to the molecular long axis, a parameter known to affect mesomorphic behavior in related cyclohexenone systems [3].

Ondansetron Impurity Reference Standards

The 2-bromo isomer of this compound (3-((2-bromophenyl)amino)cyclohex-2-en-1-one, CAS 68890-19-7) is a documented impurity in the synthesis of the antiemetic drug Ondansetron [4]. While the 3-bromo isomer (CAS 1217862-43-5) has not been explicitly identified as an Ondansetron impurity, its structural similarity positions it as a valuable tool in analytical method development. When procured at 97% purity , this compound can serve as a high-quality reference standard to ensure baseline resolution in HPLC methods designed to detect closely related process impurities, thereby supporting robust quality control in pharmaceutical manufacturing.

Application
Selection Property
Validation Focus
Sequential Cross-Coupling for Compound Libraries
meta-Bromo electronic profile
Cross-coupling sequence selectivity
Synthesis of Liquid Crystal Intermediates
meta-Substitution geometry and dipole moment
Mesophase stability and transition temperatures
Ondansetron Impurity Reference Standards
Structural similarity to known 2-bromo impurity
HPLC resolution of closely related impurities

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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